GIRK2 Channel Counter-Screen: Inactivity Profile vs. Class-Level Potassium Channel Activity
In a dose-response screen against the G protein-activated inward rectifier potassium channel 2 (GIRK2), 1-(2-hydroxy-2-phenylpropyl)-3-(2-methylphenyl)urea showed no detectable efficacy (% Efficacy = 0) at any concentration tested from 0.018 µM to 75 µM . This contrasts with several urea-based compounds that have demonstrated activity at cardiac ion channels, including GIRK family members. Notably, structurally distinct urea-containing molecules such as tropisetron (an indole-urea hybrid) exhibit nanomolar activity at 5-HT₃ and α7-nicotinic receptors, highlighting that urea derivatives can carry significant ion channel pharmacology . The complete lack of GIRK2 activity for this specific compound makes it a candidate for programs where GIRK channel modulation constitutes an exclusion criterion.
| Evidence Dimension | GIRK2 channel modulation (% Efficacy) |
|---|---|
| Target Compound Data | 0% Efficacy at 0.018–75 µM (INACTIVE at all concentrations) |
| Comparator Or Baseline | Class-level: urea-containing compounds such as tropisetron are known ion channel modulators (5-HT₃ IC₅₀ ~8 nM) |
| Quantified Difference | Target compound: 0% GIRK2 modulation vs. class-level ion channel activity; quantitative comparator data in the same GIRK2 assay are not available from public sources. |
| Conditions | Cell-based assay; HepG2 cytotoxicity assay background; plate reader readout; Source ID: 15621 (Vanderbilt HTS GIRK2). |
Why This Matters
Demonstrates a specific lack of liability at a target of known pharmacological relevance, providing a rationale for selecting this compound over untested analogs in programs where GIRK2 modulation is undesirable.
- [1] Tropisetron (SDZ-ICS-930). Selective 5-HT₃ receptor antagonist and α7-nicotinic receptor agonist. IC₅₀ at 5-HT₃ receptor: 8.0 nM. PubChem CID: 5595; Molecular Formula: C₁₇H₂₀N₂O₂ (same molecular formula as target). View Source
